Bis(3-methylpentyl) Phthalate-d4
Description
Bis(3-methylpentyl) Phthalate-d4 (BMPP-d4) is a deuterated analog of Bis(3-methylpentyl) Phthalate, a phthalic acid ester used primarily as a plasticizer in polyvinyl chloride (PVC) products. The deuterium substitution at four positions (denoted as -d4) makes it isotopically labeled, enabling its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for precise quantification of its non-deuterated counterpart in environmental and biological samples . Its molecular formula is C₂₄H₃₄D₄O₄, with a molecular weight of approximately 422.63 g/mol (inferred from structurally similar compounds) .
Properties
Molecular Formula |
C₂₀H₂₆D₄O₄ |
|---|---|
Molecular Weight |
338.47 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1,2-Bis(3-methylpentyl) Ester-d4; _x000B_1,2-Benzenedicarboxylic Acid Bis(3-methylpentyl) Ester-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
Deuterated phthalates share a common phthalic acid backbone but differ in alkyl chain structure and deuterium substitution patterns. Key structural distinctions include:
Key Observations :
- Branching vs. Linearity: BMPP-d4 and DEHP-d4 have branched alkyl chains, which reduce crystallinity and enhance flexibility in PVC compared to linear analogs like DnOP-d4 .
- Molecular Weight: Longer or bulkier chains (e.g., DnOP-d4, BMPP-d4) have higher molecular weights, affecting their volatility and retention times in GC-MS .
Analytical Performance as Internal Standards
Deuterated phthalates are critical for compensating matrix effects and injection variability in trace analysis. Performance varies based on structural similarity to target analytes:
- BMPP-d4 : Ideal for quantifying Bis(3-methylpentyl) Phthalate due to identical retention times and ionization efficiency. Its branched structure mimics the analyte’s behavior in chromatography .
- DEHP-d4 : Widely used for DEHP quantification in urine and serum, but less effective for phthalates with shorter chains (e.g., DEP) due to retention time disparities .
- DEP-d4 : Effective for DEP, DMP, and DnBP but statistically insignificant improvements for bulkier compounds like FCM 163 and FCM 185 .
Chromatographic Behavior
- Retention Times : Branched phthalates (e.g., BMPP-d4, DEHP-d4) elute later than linear analogs (e.g., DEP-d4) due to increased hydrophobicity .
- Detection Sensitivity : BMPP-d4’s quantification ion (m/z 153) is standard for deuterated phthalates, but co-eluting contaminants may require secondary ions (e.g., m/z 108) for confirmation .
Research Findings and Data Tables
Table 1: Key Analytical Parameters for Deuterated Phthalates
| Compound | Quantification Ion (m/z) | Secondary Ions (m/z) | Retention Time (min) | LOQ (ng/mL) |
|---|---|---|---|---|
| BMPP-d4 | 153 | 108, 80 | ~8.7* | 1.5–2.0 |
| DEHP-d4 | 153 | 113, 167 | 10.2 | 1.0 |
| DEP-d4 | 153 | 125, 80 | 5.2 | 0.5 |
| DnOP-d4 | 153 | 108, 55 | 11.4 | 2.0 |
*Estimated from similar compounds in .
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